4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a bromine atom, a thiazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common route includes the bromination of a precursor molecule followed by the formation of the thiazole and pyrazole rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11BrN4OS |
---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H11BrN4OS/c1-5-6(10)7(14(2)13-5)8(15)12-9-11-3-4-16-9/h3-4H2,1-2H3,(H,11,12,15) |
InChI Key |
WIFWIFYVQZHOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=NCCS2)C |
Origin of Product |
United States |
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